Sodium 3-(2-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate
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Overview
Description
EINECS 252-155-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound has significant applications in both military and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions include maintaining a controlled temperature and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The process is carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different by-products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: By-products such as carbon dioxide and water.
Reduction: Aminotoluenes.
Substitution: Various substituted toluenes depending on the reagents used.
Scientific Research Applications
2,4,6-trinitrotoluene has numerous applications in scientific research, including:
Chemistry: Used as a standard explosive for calibration and testing purposes.
Biology: Studied for its effects on biological systems and potential environmental impact.
Medicine: Research into its potential use in controlled drug delivery systems.
Industry: Widely used in the production of explosives for mining and construction.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation results in an explosive force.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which gives it distinct explosive properties compared to other nitrotoluenes and nitrobenzenes. Its stability and ease of handling also make it a preferred choice in various applications.
Properties
CAS No. |
34689-87-7 |
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Molecular Formula |
C14H19N2NaO5S3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
sodium;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]pyrrolidin-1-yl]propyl sulfate |
InChI |
InChI=1S/C14H20N2O5S3.Na/c1-2-16-13(17)12(23-14(16)22)7-6-11-5-3-8-15(11)9-4-10-21-24(18,19)20;/h6-7H,2-5,8-10H2,1H3,(H,18,19,20);/q;+1/p-1/b11-6+,12-7+; |
InChI Key |
PLZOUGJAKFQCQV-BBLKRJOSSA-M |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\2/CCCN2CCCOS(=O)(=O)[O-])/SC1=S.[Na+] |
Canonical SMILES |
CCN1C(=O)C(=CC=C2CCCN2CCCOS(=O)(=O)[O-])SC1=S.[Na+] |
Origin of Product |
United States |
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